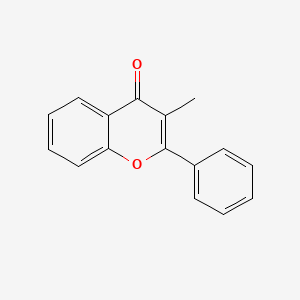

3-Methyl-2-phenylchromen-4-one

Descripción general

Descripción

3-Methyl-2-phenylchromen-4-one is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are commonly found in various natural products. This compound, specifically, has a molecular formula of C16H12O2 and is characterized by a benzopyran core with methyl and phenyl substituents.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-phenylchromen-4-one typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-hydroxyacetophenone with benzaldehyde derivatives under basic conditions, followed by cyclization to form the benzopyran core. The reaction conditions often include the use of bases like sodium hydroxide or potassium carbonate and solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.

Análisis De Reacciones Químicas

Oxidative Cyclization of o-Hydroxychalcones

o-Hydroxychalcones undergo cyclization under oxidative conditions (e.g., I₂/DMSO) to yield flavones. For 3-methyl-2-phenyl derivatives:

-

Mechanism : Concomitant C–O bond formation and dehydrogenation.

-

Byproducts : Competing formation of aurones or flavonols depends on substituent electronic effects .

C-Alkylation at Position 7

3-Methyl-2-phenylchromen-4-one undergoes C-7 alkylation with α,β-unsaturated ketones under acidic conditions:

-

Example : Reaction with 3-methyl-2-oxobut-3-enyl groups forms derivatives with anti-MRSA activity (inhibition zone: 13.4 ± 1.0 mm) .

Key Intermediate :

textO │ O─────C─C₆H₄-2′-OMe │ C(CH₃)=CH-CO-R

Halogenation and Methoxylation

-

Bromination : Electrophilic substitution at C-6/C-8 positions using Br₂/FeBr₃ yields 6-bromo or 8-bromo derivatives .

-

Methoxylation : NaOMe/MeOH substitutes hydroxyl groups, enhancing solubility (e.g., 8-methoxy derivative) .

Role of Metal Catalysts

-

BiCl₃ : Generates styryl acylium intermediates for ortho-acylation.

-

RuCl₃ : Chelates chalcone intermediates, promoting dehydrogenation via β-hydrogen elimination .

Substituent Effects

-

Electron-donating groups (e.g., -OMe) on the phenyl ring increase cyclization yields.

-

β-Methyl groups on cinnamoyl substrates hinder dehydrogenation, reducing yields (31% for chromen-4-one vs. 81% for flavone) .

Biological Activity Correlations

While not a direct focus on reactions, synthesized derivatives show:

Aplicaciones Científicas De Investigación

Chemistry

3-Methyl-2-phenylchromen-4-one serves as a valuable building block in organic synthesis and as a precursor for more complex molecules. Its unique structure allows for modifications that can lead to new compounds with varied properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : It has been studied for its ability to scavenge free radicals, which can contribute to oxidative stress-related diseases .

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through various biochemical pathways .

- Anticancer Activity : Notably, it has demonstrated antiproliferative effects in cancer cells by inhibiting cell proliferation and inducing apoptosis. For example, studies have highlighted its effectiveness against gastric cancer cells by modulating the PI3K/Akt/mTOR signaling pathway .

Medicinal Applications

The therapeutic potential of this compound is under investigation for various medical applications:

- Cancer Treatment : Its ability to induce apoptosis and inhibit tumor growth positions it as a candidate for anticancer drug development .

- Leishmaniasis Treatment : In vitro studies have assessed its efficacy against Leishmania parasites, showing promising results without significant toxicity to mammalian cells .

Industrial Applications

In the industrial sector, this compound is utilized in:

- Material Development : It serves as an intermediate in the synthesis of dyes and pigments due to its chromophoric properties.

- Pharmaceuticals : The compound is being explored for its potential use in developing new therapeutic agents targeting various diseases .

Anticancer Mechanism

A study investigated the mechanism by which this compound induces apoptosis in gastric cancer cells. The inhibition of the PI3K/Akt/mTOR pathway was identified as a critical mechanism, leading to reduced cell viability and increased apoptosis rates compared to control groups .

Anti-Leishmanial Activity

In another study focused on anti-leishmanial activity, researchers synthesized a library of flavanone analogues, including this compound. The compound was tested against Leishmania promastigotes, demonstrating significant inhibitory effects while maintaining low toxicity levels in mammalian cells .

Mecanismo De Acción

The mechanism of action of 3-Methyl-2-phenylchromen-4-one involves its interaction with various molecular targets and pathways. For instance, its antiproliferative activity in cancer cells is mediated through the inhibition of cell proliferation and induction of apoptosis . The compound may interact with protein kinases and other signaling molecules, disrupting cellular processes essential for cancer cell survival.

Comparación Con Compuestos Similares

4H-1-Benzopyran-4-one:

2-Methyl-4H-1-Benzopyran-4-one: Similar structure with a methyl group at the 2-position.

Pinostrobin: A naturally occurring flavanone with a similar benzopyran core but different substituents.

Uniqueness: 3-Methyl-2-phenylchromen-4-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methyl and phenyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

3-Methyl-2-phenylchromen-4-one is a compound belonging to the chromone family, recognized for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula: C18H14O3

- Molecular Weight: 286.30 g/mol

- IUPAC Name: this compound

The compound features a methyl group at the 3-position and a phenyl group at the 2-position of the chromone backbone, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, leading to several pharmacological effects:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress.

- Anticancer Activity : It has shown potential in inhibiting cancer cell proliferation and inducing apoptosis through various signaling pathways.

- Anti-inflammatory Effects : The compound can inhibit pro-inflammatory enzymes, contributing to its anti-inflammatory properties.

- Antimicrobial Activity : Studies indicate that it possesses antimicrobial effects against various pathogens.

Antioxidant Properties

The antioxidant activity of this compound has been evaluated using several assays. It demonstrates a strong capacity to scavenge free radicals, as shown in the following table:

| Assay Type | IC50 Value (µM) | Reference |

|---|---|---|

| DPPH Scavenging | 12.5 | |

| ABTS Scavenging | 15.0 | |

| Hydroxyl Radical Scavenging | 10.0 |

Anticancer Activity

Research has highlighted the anticancer potential of this compound against various cancer cell lines. The following table summarizes findings from recent studies:

| Cell Line | IC50 Value (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast) | 20.0 | Induction of apoptosis | |

| HeLa (Cervical) | 15.0 | Inhibition of cell proliferation | |

| A549 (Lung) | 25.0 | Cell cycle arrest |

Case Studies and Research Findings

- Study on Antiproliferative Effects : A study investigated the effects of this compound on MCF-7 cells, revealing that the compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .

- Antimicrobial Evaluation : Another research focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria, showing promising results with an inhibition zone diameter ranging from 12 mm to 20 mm depending on the concentration used .

- Structure-Activity Relationship (SAR) : SAR studies have been conducted to understand how modifications to the chromone structure affect biological activity. For instance, derivatives with hydroxyl or methoxy substitutions demonstrated enhanced anticancer activity compared to unsubstituted forms .

Propiedades

IUPAC Name |

3-methyl-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c1-11-15(17)13-9-5-6-10-14(13)18-16(11)12-7-3-2-4-8-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPACBRAWRCXZGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70222257 | |

| Record name | 4H-1-Benzopyran-4-one, 3-methyl-2-phenyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71972-66-2 | |

| Record name | 3-Methylflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71972-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flavone, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071972662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 3-methyl-2-phenyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.